Cas no 744994-89-6 (6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI))

6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI) structure
744994-89-6 structure
Product Name:6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI)
CAS No:744994-89-6
MF:C10H20N2
MW:168.279202461243
CID:560645
Update Time:2023-03-29

6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 6-Isoquinolinamine,decahydro-2-methyl-, (4aR,6R,8aS)-rel-
    • 6-Isoquinolinamine,decahydro-2-methyl-, (4aa,6b,8aa)- (9CI)
    • 6-Isoquinolinamine,decahydro-2-methyl-,(4aalpha,6beta,8aalpha)-(9CI)
    • Inchi: 1S/C10H20N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1
    • InChI Key: BGJRLHJTBVTVFA-GUBZILKMSA-N
    • SMILES: C1[C@@]2([H])[C@]([H])(C[C@@H](N)CC2)CCN1C

Computed Properties

  • Exact Mass: 168.163
  • Monoisotopic Mass: 168.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3A^2
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